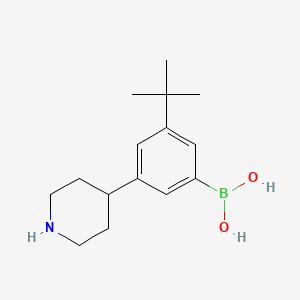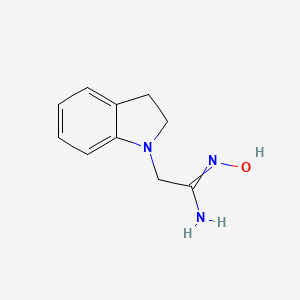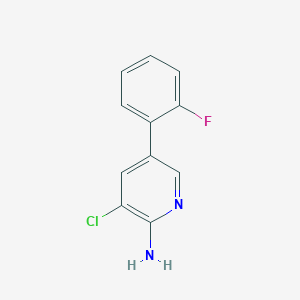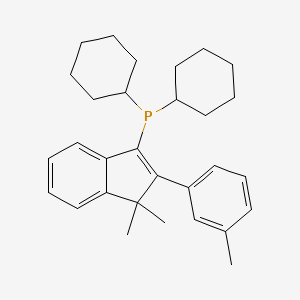![molecular formula C19H14ClN5 B14085299 7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)
7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
The synthesis of 7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
化学反応の分析
7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine group, using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of 7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in bacterial cells . The compound can also interfere with the function of enzymes involved in cell division, leading to its anticancer effects .
類似化合物との比較
7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine can be compared with other quinoline derivatives such as:
Quinoline N-oxides: These compounds have an additional oxygen atom attached to the nitrogen in the quinoline ring, which can alter their chemical reactivity and biological activity.
Imidazoquinolines: These compounds have an imidazole ring fused to the quinoline ring, which can enhance their biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazole moiety, which contributes to its distinct chemical and biological properties .
特性
分子式 |
C19H14ClN5 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC名 |
7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C19H14ClN5/c20-15-3-6-17-18(7-8-22-19(17)11-15)24-23-12-14-1-4-16(5-2-14)25-10-9-21-13-25/h1-13H,(H,22,24) |
InChIキー |
RVMSJNPTTCNVQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


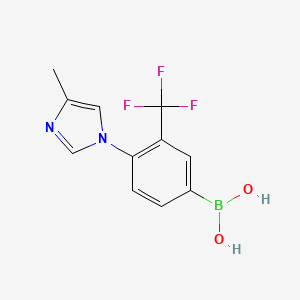
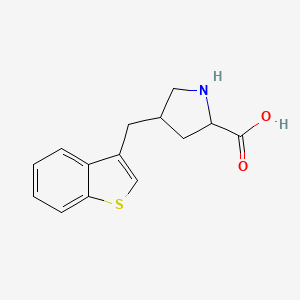
![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
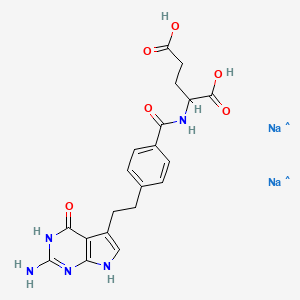
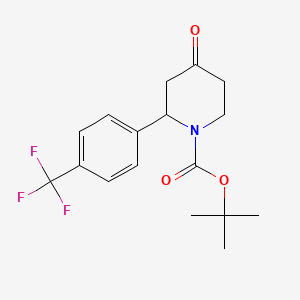

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
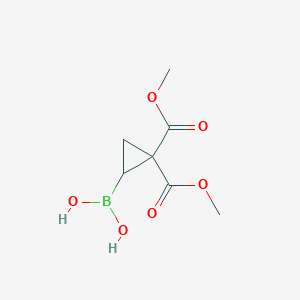
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)
